2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine features a fused heterocyclic core comprising pyrazole, oxazine, and benzene rings. Key structural attributes include:
- Substituents: A 4-methoxyphenyl group at position 2 and a 5-methylfuran-2-yl group at position 5.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-7-12-21(26-14)22-24-19(17-5-3-4-6-20(17)27-22)13-18(23-24)15-8-10-16(25-2)11-9-15/h3-12,19,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSUNHFUAOJKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel synthetic molecule that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core. The following general steps are involved:
- Formation of the Pyrazole Framework : Initial synthesis usually begins with the formation of a pyrazole ring through condensation reactions involving appropriate aldehydes and hydrazines.
- Substitution Reactions : The introduction of the 4-methoxyphenyl and 5-methylfuran groups can be achieved through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
- Cyclization : Final cyclization to form the oxazine ring is achieved under specific conditions that promote ring closure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines including HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), and A549 (lung) using MTT assays.
- Mechanistic Studies : Apoptosis induction was confirmed through annexin V/PI staining assays, indicating that the compound triggers programmed cell death pathways in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| HepG2 | 10.0 | Reactive oxygen species generation |
| A549 | 18.0 | Inhibition of anti-apoptotic proteins |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Screening : Studies have shown moderate to good activity against bacterial strains such as E. coli and S. aureus.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Pyrazoloquinolines : A related class demonstrated potent anticancer activity with mechanisms involving DNA intercalation and topoisomerase inhibition .
- Antimicrobial Evaluation : Research on thiazole derivatives showed promising antimicrobial effects which could be attributed to structural similarities with our compound .
Comparison with Similar Compounds
Key Observations:
Halogenation (e.g., Cl, F): Introduces electron-withdrawing effects, which may stabilize the molecule or modify receptor interactions . Alkoxy Chain Length: Longer chains (butoxy, propoxy) increase lipophilicity, impacting membrane permeability .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., in spiro derivatives) achieves higher yields (84% purity reported in pyrazoline analogs) compared to conventional methods .
Bioactivity Trends: Antimicrobial Activity: Spiro derivatives exhibit moderate to strong activity against bacteria and fungi, with MIC values as low as 50 μg/mL .
Research Findings and Implications
- Structural Optimization: The target compound’s 5-methylfuran substituent is unique among analogs. Furan rings are known for hydrogen-bonding capabilities, which could enhance interactions with enzymes or receptors .
- Synthetic Recommendations : Adopting microwave-assisted methods (as in ) could improve yield and purity for large-scale production.
- Unexplored Bioactivities : While antimicrobial and antioxidant activities are reported in analogs, the target compound’s pharmacological profile remains unstudied. Preliminary molecular docking or in vitro assays are recommended.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical steps for ensuring high yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[1,5-c][1,3]oxazine core. Key steps include:
- Cyclization : Formation of the fused pyrazole-oxazine ring under acidic or basic conditions using catalysts like BF₃·Et₂O or K₂CO₃ .
- Functionalization : Introduction of the 4-methoxyphenyl and 5-methylfuran-2-yl groups via Suzuki-Miyaura coupling or nucleophilic substitution. Bromine or chlorine substituents are often intermediates .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization is critical for isolating the final product with >95% purity .
Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while furan protons appear at δ 6.1–7.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₁N₂O₃: 373.1552) .
- HPLC : Assesses purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Analogous pyrazolo-oxazines exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer potential : IC₅₀ of 10–50 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines .
- Enzyme inhibition : Moderate inhibition (Ki ~5–20 µM) of acetylcholinesterase and COX-2 .
Q. How do substituents influence the compound’s solubility and reactivity?
- Methoxy group : Enhances solubility in polar solvents (e.g., DMSO, ethanol) due to increased polarity .
- Methylfuran : Introduces steric hindrance, reducing electrophilic substitution reactivity at the furan ring .
- Dihydro-oxazine core : Participates in redox reactions (e.g., oxidation to oxazine-quinone derivatives under strong oxidizing conditions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like regioisomers or dimerization?
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization .
- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency (yield >85%) in Suzuki reactions compared to Pd(OAc)₂ .
- Solvent selection : DMF enhances solubility of intermediates but may promote dimerization; toluene is preferred for sterically hindered reactions .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., COX-2 binding pocket) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?
- Source of contradictions : Variability in assay protocols (e.g., ATP levels vs. resazurin for cytotoxicity) or cell line genetic drift .
- Resolution : Standardize assays (e.g., NIH/NCATS guidelines) and validate results with orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. What strategies are effective in scaling up synthesis without compromising yield?
- Flow chemistry : Reduces reaction time (from 24h to 2h) and improves heat transfer for exothermic steps .
- Green solvents : Switch from DCM to cyclopentyl methyl ether (CPME) for safer large-scale use .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Q. How can regioselectivity challenges in electrophilic substitution be addressed?
- Directing groups : Install temporary protecting groups (e.g., tert-butyl carbamate) to steer substitution to the 7-position of the benzoxazine ring .
- Lewis acid mediation : FeCl₃ directs nitration to the para position of the methoxyphenyl group (yield: 78%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
